4-({4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)morpholine
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Overview
Description
4-({4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a piperidine ring, and an imidazo[1,2-b]pyridazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the 2-methylimidazo[1,2-b]pyridazine core, followed by the introduction of the piperidine and morpholine rings through nucleophilic substitution and sulfonylation reactions. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-({4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and various catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-({4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide:
Uniqueness
This detailed article provides a comprehensive overview of 4-({4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)morpholine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H25N5O4S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine |
InChI |
InChI=1S/C17H25N5O4S/c1-14-12-22-16(18-14)2-3-17(19-22)26-13-15-4-6-20(7-5-15)27(23,24)21-8-10-25-11-9-21/h2-3,12,15H,4-11,13H2,1H3 |
InChI Key |
BVJZNIBBFVDAQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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